4,5-Dichloropyridine-2,3-diamine
Overview
Description
4,5-Dichloropyridine-2,3-diamine is an organic compound characterized by a pyridine ring substituted with two chlorine atoms and two amino groups. This compound is part of the chloropyridine family, which is known for its diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloropyridine-2,3-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 4,5-dichloropyridine with ammonia or amines under controlled conditions to introduce the amino groups at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloropyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, often in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed:
Substitution Products: Compounds with hydroxyl or alkoxy groups replacing the chlorine atoms.
Oxidation Products: Various oxidized derivatives of the amino groups.
Scientific Research Applications
4,5-Dichloropyridine-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant interactions with cellular proteins .
Comparison with Similar Compounds
2,3-Dichloropyridine: Another chloropyridine derivative with different substitution patterns.
2,6-Dichloropyridine: Known for its use as a precursor in the synthesis of pharmaceuticals.
Pentachloropyridine: A highly chlorinated pyridine with broad applications in organic synthesis.
Uniqueness of 4,5-Dichloropyridine-2,3-diamine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dichloropyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJRSTWOQZULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670258 | |
Record name | 4,5-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662116-66-7 | |
Record name | 4,5-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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